Methyl (4Z)-4-[(2-methoxyphenyl)methylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-4-[(2-methoxyphenyl)methylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxyphenyl group, and a carboxylate ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4Z)-4-[(2-methoxyphenyl)methylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of 2-methoxybenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-4-[(2-methoxyphenyl)methylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol .
Scientific Research Applications
Methyl (4Z)-4-[(2-methoxyphenyl)methylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (4Z)-4-[(2-methoxyphenyl)methylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are necessary to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl (4Z)-4-[(2-chlorophenyl)methylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Methyl (4Z)-4-[(2-methoxyphenyl)methylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research .
Properties
IUPAC Name |
methyl (4Z)-4-[(2-methoxyphenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-14(16(19)21-4)12(15(18)17(10)2)9-11-7-5-6-8-13(11)20-3/h5-9H,1-4H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKXEGMFZIIKGY-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2OC)C(=O)N1C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2OC)/C(=O)N1C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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